1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom and a methoxyphenyl group attached to a bicyclo[1.1.1]pentane framework. This structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core, which can be derived from readily available precursors.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, utilizing methoxybenzene derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecular architectures.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane finds applications in various scientific research domains:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom and methoxyphenyl group contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and molecular recognition .
Comparison with Similar Compounds
1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Differing by the presence of a trifluoromethyl group instead of a methoxyphenyl group, leading to distinct reactivity and applications.
1-Iodo-3-(4-chlorophenyl)bicyclo[1.1.1]pentane:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting chemical behavior.
Properties
IUPAC Name |
1-iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO/c1-14-10-4-2-9(3-5-10)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNJLPBHXCMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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